3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid
CAS No.: 874801-64-6
Cat. No.: VC2079975
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874801-64-6 |
|---|---|
| Molecular Formula | C13H24N2O4 |
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-4-6-14(9-10-15)8-5-11(16)17/h4-10H2,1-3H3,(H,16,17) |
| Standard InChI Key | QXUVNKBILZAHRW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)CCC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)CCC(=O)O |
Introduction
Chemical Structure and Properties
3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid consists of a diazepane ring with a tert-butoxycarbonyl (Boc) protecting group at one nitrogen and a propanoic acid side chain at the other nitrogen. This structure provides the compound with specific chemical properties that make it valuable in various synthetic applications.
Basic Identification Data
The compound is thoroughly characterized through various chemical identifiers, allowing for its precise identification in research contexts.
| Parameter | Value |
|---|---|
| CAS Number | 874801-64-6 |
| Molecular Formula | C13H24N2O4 |
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]propanoic acid |
| Standard InChI Key | QXUVNKBILZAHRW-UHFFFAOYSA-N |
| PubChem CID | 18526454 |
| Typical Purity | 95% |
The structure features a seven-membered diazepane ring, which distinguishes it from similar compounds containing six-membered piperidine or piperazine rings . The presence of two nitrogen atoms in this heterocyclic system provides multiple sites for functionalization, enhancing its synthetic utility.
Structural Representation
The canonical SMILES notation for this compound is CC(C)(C)OC(=O)N1CCCN(CC1)CCC(=O)O, which represents the complete connectivity of the molecule in a linear format. The structure includes three key components: the diazepane heterocycle, the Boc protecting group, and the propanoic acid side chain. These structural elements contribute to its chemical behavior and reactivity profile.
Synthetic Applications
The compound 3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with biological significance.
Role in Peptide Chemistry
This compound demonstrates versatility in organic synthesis, particularly in the formation of peptides and other nitrogen-containing compounds. The carboxylic acid function can form amide bonds with amine-containing compounds, while the protected diazepane provides a scaffold for further modification.
The Boc protecting group is particularly valuable in peptide synthesis as it can be selectively removed under acidic conditions without affecting other functional groups. This orthogonal protection strategy allows for controlled sequential reactions in multi-step synthetic pathways.
Related Compounds and Structural Analogs
Several structural analogs of 3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid have been documented in chemical literature, differing in substitution patterns or functional groups.
Diazepane-Based Compounds
This compound belongs to a broader family of diazepane derivatives with various applications in organic and medicinal chemistry. Among the related compounds are:
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2-((4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic acid
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6-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)pyrazine-2-carboxylic acid
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2-(3-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)pyrazin-2-yl)acetic acid
These compounds share the common 4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl core structure but differ in their additional functional groups, providing diverse chemical handles for further reactions.
Comparison with Piperidine Analogs
Structurally related compounds based on piperidine rather than diazepane scaffolds include:
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3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]propanoic acid
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tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
These piperidine derivatives feature a six-membered ring with a single nitrogen atom, in contrast to the seven-membered diazepane ring with two nitrogen atoms in 3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid. The structural differences result in distinct spatial arrangements and nitrogen basicity, affecting their chemical reactivity and potential biological activities.
Applications in Modern Drug Discovery
The structural features of 3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid make it relevant to contemporary pharmaceutical research, particularly in emerging therapeutic modalities.
Role in PROTAC Development
Targeted protein degradation has emerged as a novel therapeutic strategy that uses small molecules to hijack cellular proteolysis systems to degrade disease-relevant proteins . Compounds containing the 4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl moiety, including 3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid, have been explored as components in the design of PROTACs (Proteolysis Targeting Chimeras).
These bifunctional molecules typically consist of three components: a target protein ligand, an E3 ligase ligand, and a linker connecting them. The diazepane structure can serve as part of the linker system or as a scaffold for attachment of functional groups, contributing to the spatial arrangement that facilitates the formation of a ternary complex between the target protein, PROTAC, and E3 ligase.
Heterobifunctional Linker Chemistry
In the context of heterobifunctional molecule design, 3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid and related compounds have been classified as part of "rigid linker sets" or "diversity sets" . These categorizations reflect their structural properties that make them suitable for creating molecules with precisely positioned functional groups.
The compound's carboxylic acid functionality allows for conjugation to amine-containing structures, while the protected diazepane nitrogen can be deprotected and further functionalized, creating branching points in molecular design. This versatility is particularly valuable in the development of complex therapeutic agents that require precise spatial arrangements of pharmacophores.
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